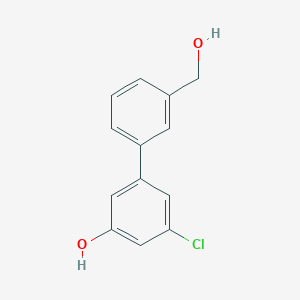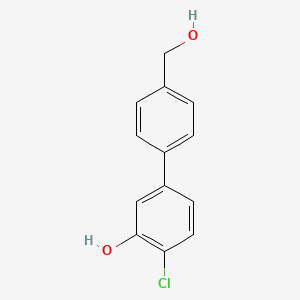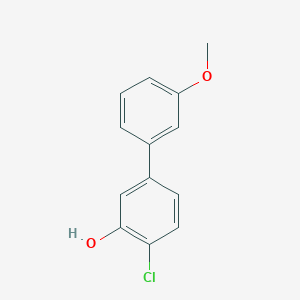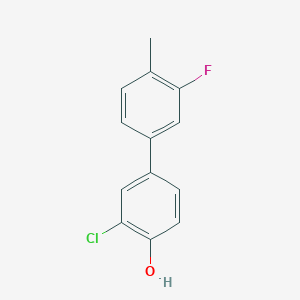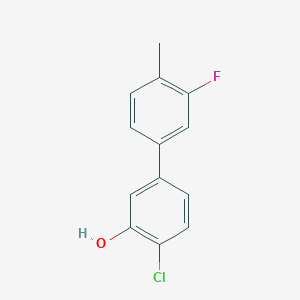
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% (3C5HMPP) is a synthetic compound of phenol, an aromatic organic compound. It is composed of one phenol group and one chlorine atom, and is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. 3C5HMPP has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in organic reactions, and as a biological probe for studying enzyme kinetics and protein-ligand interactions.
Mecanismo De Acción
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is an aromatic compound, meaning that it has a ring structure with alternating single and double bonds. The chlorine atom in 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% acts as an electron-withdrawing group, stabilizing the molecule and making it more reactive. This increased reactivity makes 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% a useful reagent in organic synthesis and a useful probe for studying enzyme kinetics and protein-ligand interactions.
Biochemical and Physiological Effects
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has been shown to have antioxidant activity in vitro, indicating that it may have the potential to protect cells from oxidative stress. In addition, 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% in laboratory experiments include its low cost, high purity, and wide range of applications. However, 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is a highly reactive compound and can be toxic if handled improperly. Care should be taken when handling 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% in laboratory experiments to ensure safety.
Direcciones Futuras
Future research on 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% could focus on exploring its potential as an antioxidant and its ability to inhibit the activity of certain enzymes. Additionally, further research could be done to investigate the potential toxicity of 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% and to develop methods for its safe handling in laboratory experiments. Finally, research could be done to explore the potential applications of 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Métodos De Síntesis
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is typically synthesized through the reaction of 4-hydroxybenzaldehyde with thionyl chloride, followed by the reaction of the resulting chloroformate with sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature and yields a 95% pure sample of 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95%.
Aplicaciones Científicas De Investigación
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a probe for studying enzyme kinetics and protein-ligand interactions. It has also been used in the synthesis of several important pharmaceuticals, dyes, and other organic compounds. In addition, 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has been used to study the effects of oxidative stress on cells and to investigate the mechanisms of toxicity associated with certain environmental pollutants.
Propiedades
IUPAC Name |
3-chloro-5-[4-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWRCLNFWWKRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685882 |
Source


|
| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-hydroxymethylphenyl)phenol | |
CAS RN |
1261904-62-4 |
Source


|
| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

